Enhanced Vinblastine Accumulation in MDA-MB-231 Cells
In a direct comparison against vinblastine (VBL) treatment alone, co-administration with Anticancer agent 191 (Compound 2) significantly increased the intracellular accumulation of VBL in triple-negative human breast cancer cells (MDA-MB-231) by a factor of 10 to 68-fold [1]. This quantitative measurement of enhanced drug exposure is a direct indicator of the compound's efficacy in overcoming efflux-mediated drug resistance.
| Evidence Dimension | Intracellular vinblastine exposure (fold-change) |
|---|---|
| Target Compound Data | 10 to 68-fold increase |
| Comparator Or Baseline | Vinblastine alone (baseline of 1.0-fold) |
| Quantified Difference | 10x to 68x increase in VBL accumulation |
| Conditions | In vitro assay using MDA-MB-231 triple-negative human breast cancer cells. |
Why This Matters
For researchers focused on overcoming MDR in TNBC models, this substantial, quantifiable increase in chemotherapeutic drug accumulation directly justifies the selection of Anticancer agent 191 over a simple efflux inhibitor or the chemotherapeutic alone.
- [1] Huttunen J, Tampio J, Järvinen J, Montaser AB, Markowicz-Piasecka M, Huttunen KM. Amino acid derivative of probenecid potentiates apoptosis-inducing effects of vinblastine by increasing oxidative stress in a cancer cell-specific manner. Chem Biol Interact. 2024 Jan 25;388:110833. View Source
